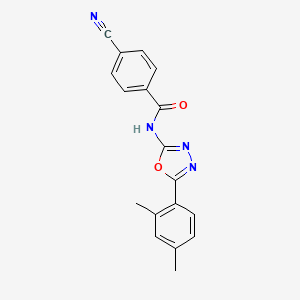

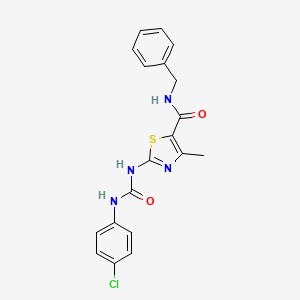

![molecular formula C25H19BrN2O2S B2451705 4-(benzylthio)-7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine CAS No. 872208-76-9](/img/structure/B2451705.png)

4-(benzylthio)-7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Pyrimidines can be synthesized through numerous methods . For instance, acid-catalysed chemo-selective substitution of the pyrrolo[2,3-d]pyrimidine ring with various amines has been reported .Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of electron-releasing moieties on position-2 of the core pyrimidine in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can cause activity enhancement .Chemical Reactions Analysis

Pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Aplicaciones Científicas De Investigación

- Research : This compound was studied as a COX-2 inhibitor. Molecular modeling revealed that its methylsulfonyl group effectively binds to the COX-2 active site. In vitro assays demonstrated moderate to good selectivity for COX-2 inhibition. Notably, compound 5a exhibited a higher inhibitory effect than the reference drug celecoxib .

- Research : In vivo studies using the writing μ reflex test showed that all synthesized compounds had dose-dependent anti-nociceptive activity. Compound 5d stood out with the highest activity .

- Research : The synthesized compounds were tested on MCF-7 breast cancer cells. They exhibited considerable inhibitory effects, suggesting potential as anti-cancer agents .

- Research : A smooth synthesis of pyrimidines was reported, highlighting the compound’s functional versatility .

- Research : Pyrido[2,3-d]pyrimidine derivatives, including this compound, have shown antimicrobial activity .

Cyclooxygenase-2 (COX-2) Inhibition

Anti-Nociceptive Activity

Anticancer Properties

Synthesis of Functionally Vital Pyrimidines

Antimicrobial Activity

CDK Enzyme Inhibition

Mecanismo De Acción

Target of Action

Similar pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s known that pyrimidine derivatives can exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . These inhibitors can interact with key residues of the protein kinases through a number of covalent and noncovalent interactions .

Biochemical Pathways

Protein kinases, which are potential targets of pyrimidine derivatives, play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Pharmacokinetics

The pharmacokinetics of similar pyrimidine derivatives have been studied . These studies typically involve evaluating the compound’s absorption, distribution, metabolism, and excretion, which collectively influence the bioavailability of the compound.

Result of Action

Similar pyrimidine derivatives have shown superior cytotoxic activities against certain cancer cell lines .

Safety and Hazards

Direcciones Futuras

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could pave the way for future drug design .

Propiedades

IUPAC Name |

4-benzylsulfanyl-7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrN2O2S/c1-29-21-14-19(26)12-18-13-20-24(30-22(18)21)27-23(17-10-6-3-7-11-17)28-25(20)31-15-16-8-4-2-5-9-16/h2-12,14H,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHMQFZOPNOPNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzylsulfanyl-7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

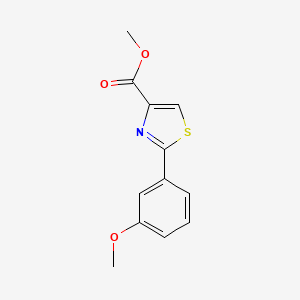

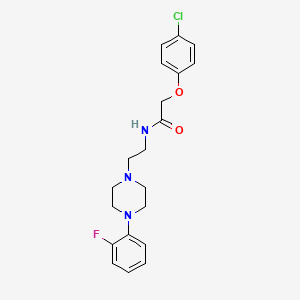

![[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2451623.png)

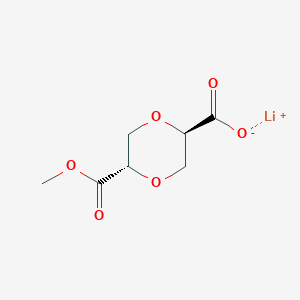

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2451626.png)

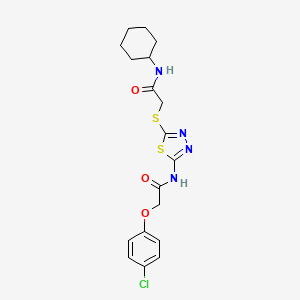

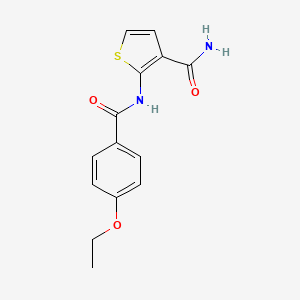

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)

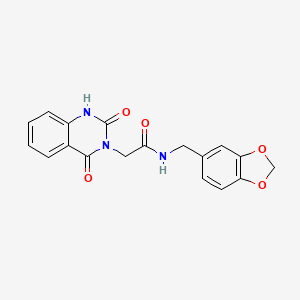

![3-(3-Chloro-4-fluorophenoxy)-4-(3,5-dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2451632.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2451638.png)

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B2451643.png)